2H-1,3,2-Oxazaphosphorine, tetrahydro-2-(bis(2-chloroethyl)amino)-4,5-dimethyl-6-hexyl-, 2-oxide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclophosphamide is synthesized through a multi-step process. The synthesis typically involves the reaction of 2-chloroethylamine hydrochloride with phosphorus oxychloride, followed by the addition of 3-aminopropanol. The resulting intermediate is then cyclized to form the oxazaphosphorine ring .
Industrial Production Methods
Industrial production of cyclophosphamide involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH .
Chemical Reactions Analysis
Types of Reactions
Cyclophosphamide undergoes several types of chemical reactions, including:
Oxidation: It is metabolized in the liver to form active metabolites.
Reduction: It can be reduced to inactive metabolites.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of cyclophosphamide include oxidizing agents like cytochrome P450 enzymes in the liver, and reducing agents such as glutathione . The reactions typically occur under physiological conditions (37°C, pH 7.4).
Major Products Formed
The major products formed from the reactions of cyclophosphamide include active metabolites like aldophosphamide and inactive metabolites such as carboxyphosphamide .
Scientific Research Applications
Cyclophosphamide has a wide range of scientific research applications:
Mechanism of Action
Cyclophosphamide exerts its effects by cross-linking DNA, which leads to the inhibition of DNA replication and transcription. This results in cell cycle arrest and apoptosis. The compound is metabolized in the liver to form active metabolites that target rapidly dividing cells . The molecular targets include DNA and various enzymes involved in DNA repair .
Comparison with Similar Compounds
Similar Compounds
Ifosfamide: Another nitrogen mustard derivative with similar DNA cross-linking activity.
Melphalan: A nitrogen mustard used in the treatment of multiple myeloma.
Chlorambucil: Used in the treatment of chronic lymphocytic leukemia.
Uniqueness
Cyclophosphamide is unique due to its broad spectrum of activity and its ability to be activated in the liver, which allows for targeted delivery to cancer cells. This reduces the systemic toxicity compared to other nitrogen mustards .
Properties
CAS No. |
78219-95-1 |
---|---|
Molecular Formula |
C15H31Cl2N2O2P |
Molecular Weight |
373.3 g/mol |
IUPAC Name |
N,N-bis(2-chloroethyl)-6-hexyl-4,5-dimethyl-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine |
InChI |
InChI=1S/C15H31Cl2N2O2P/c1-4-5-6-7-8-15-13(2)14(3)18-22(20,21-15)19(11-9-16)12-10-17/h13-15H,4-12H2,1-3H3,(H,18,20) |
InChI Key |
XBPIOQJELFXELE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1C(C(NP(=O)(O1)N(CCCl)CCCl)C)C |
Origin of Product |
United States |
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